

Ebaresdax (ACP-044) Phase 2 Clinical Trial Failure: A Technical Support Center

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Compound of Interest

Compound Name: Ebaresdax

Cat. No.: B3321326

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For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive analysis of the Phase 2 clinical trial failure of **Ebaresdax** (ACP-044), a novel, non-opioid analgesic. The information is presented in a question-and-answer format to directly address potential queries from researchers and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What was the primary reason for the failure of the **Ebaresdax** (ACP-044) Phase 2 clinical trial for acute postoperative pain?

The Phase 2 clinical trial of **Ebaresdax** in patients undergoing bunionectomy surgery failed to meet its primary endpoint.^[1] The primary endpoint was a statistically significant reduction in the cumulative pain intensity scores over 24 hours compared to placebo.^[1] While a trend towards pain reduction was observed, it did not reach statistical significance.^[2]

Q2: Were there any promising signals or secondary endpoint successes in the trial?

There was a numerical trend favoring the **Ebaresdax** 400 mg four-times-daily treatment group over placebo in the primary endpoint analysis.^[2] This trend, however, was not statistically significant ($p = 0.1683$).^[3] Numerical improvements in pain scores compared to placebo were also observed at 48 and 72 hours, but these were also not statistically significant.^[2]

Q3: What was the safety and tolerability profile of **Ebaresdax** in the Phase 2 trial?

Ebaresdax was generally well-tolerated in the Phase 2 trial. The majority of adverse events were reported as mild to moderate, and no serious adverse events were attributed to the drug.

Q4: What is the proposed mechanism of action for **Ebaresdax**?

Ebaresdax is a first-in-class, orally bioavailable small molecule that acts as a redox modulator.

[1] Its proposed mechanism involves the modulation of reactive oxygen species (ROS) and reactive nitrogen species (RNS), such as peroxynitrite, which are generated in response to tissue injury and inflammation and are believed to contribute to pain signaling.[1]

Troubleshooting Guide for Experimental Research

For researchers investigating similar mechanisms or encountering challenges in translating preclinical findings to clinical success, this guide offers potential areas of consideration.

Issue: Discrepancy between Preclinical Efficacy and Clinical Trial Outcomes

- Potential Cause 1: Animal Model Limitations. The animal models of pain used in preclinical studies may not have fully recapitulated the complexity of postoperative pain in humans.
- Troubleshooting:
 - Re-evaluate the predictive validity of the preclinical models used.
 - Consider incorporating multiple, diverse animal models that assess different aspects of pain (e.g., inflammatory, neuropathic).
 - Investigate translational biomarkers that can be measured in both preclinical models and human subjects.
- Potential Cause 2: Dose and Exposure. The optimal therapeutic dose and exposure levels in humans may not have been achieved or maintained throughout the dosing interval.
- Troubleshooting:

- Conduct thorough pharmacokinetic/pharmacodynamic (PK/PD) modeling to ensure target engagement is achieved at the tested doses.
- Evaluate different dosing regimens, including more frequent administration or extended-release formulations.
- Potential Cause 3: Patient Population Heterogeneity. The underlying pain mechanisms and response to treatment can vary significantly among individuals.
- Troubleshooting:
 - In future trials, consider patient stratification based on biomarkers related to oxidative stress or inflammation.
 - Explore the efficacy of the investigational drug in more homogenous patient populations with specific pain phenotypes.

Data Presentation

Table 1: Summary of **Ebaresdax** Phase 2 Bunionectomy Trial Results

Parameter	Placebo (n=80)	Ebaresdax 1600 mg once daily (n=78)	Ebaresdax 400 mg four times daily (n=81)
Primary Endpoint: Mean Cumulative Pain Intensity Score over 24 hours	Data not publicly available	Data not publicly available	Data not publicly available
Difference from Placebo in Primary Endpoint	N/A	Not reported	-10.5 points
p-value vs. Placebo	N/A	Not reported	0.1683
Effect Size	N/A	Not reported	0.219
Serious Adverse Events	None reported	None reported	None reported

Note: Specific mean cumulative pain scores and standard deviations for each group were not publicly disclosed in the top-line results.

Experimental Protocols

While specific, detailed protocols for the preclinical evaluation of **Ebaresdax** are proprietary, the following outlines general methodologies for assessing the activity of a redox-modulating compound targeting peroxynitrite.

1. In Vitro Peroxynitrite Scavenging Assay

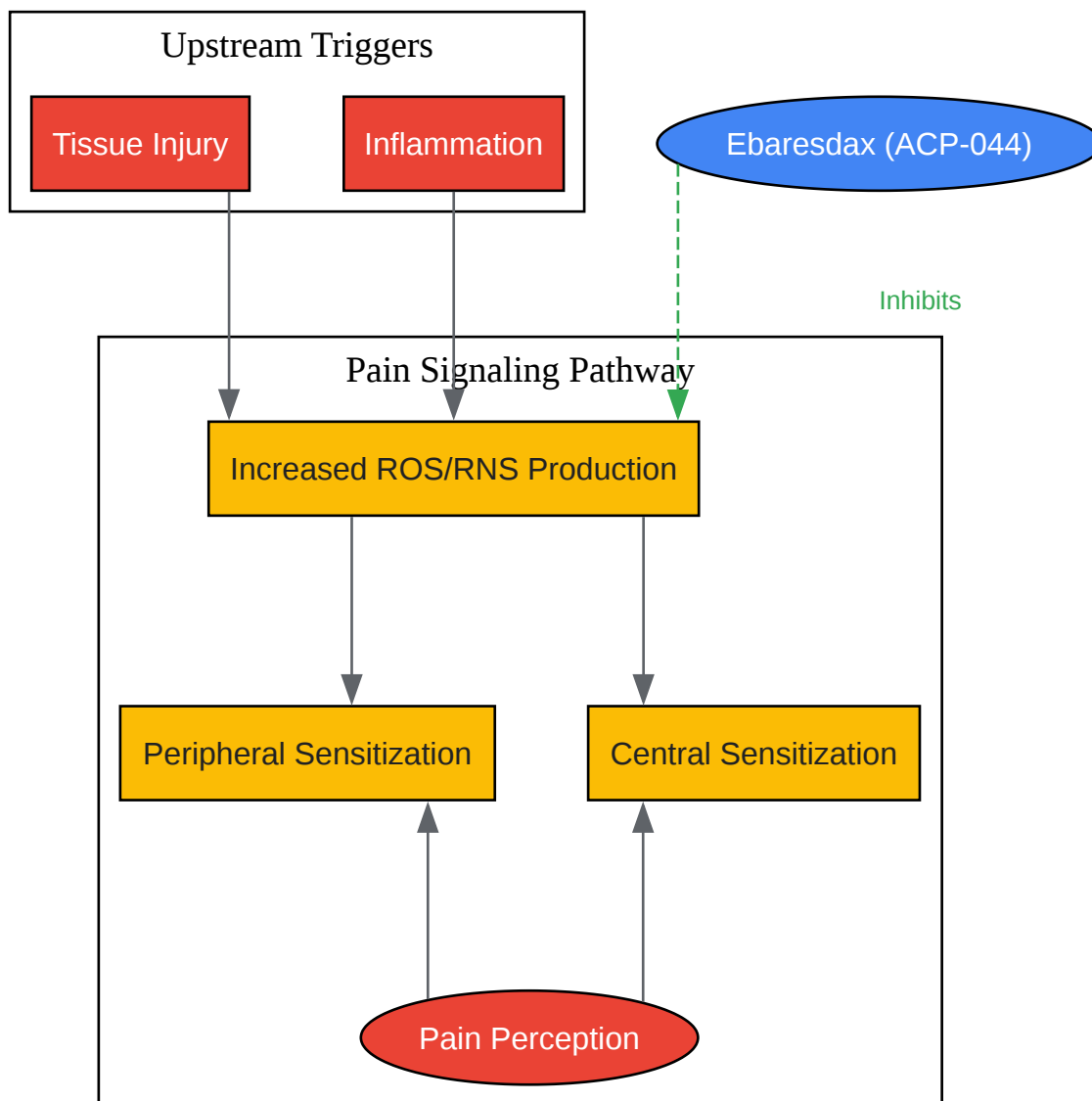
- Objective: To determine the direct peroxynitrite scavenging capacity of the compound.
- Methodology:
 - A solution of the test compound at various concentrations is prepared in a suitable buffer (e.g., phosphate buffer, pH 7.4).
 - A known concentration of a peroxynitrite donor (e.g., SIN-1) or authentic peroxynitrite is added to the solution.
 - The decay of peroxynitrite is monitored spectrophotometrically at its characteristic absorbance maximum (around 302 nm).
 - The rate of peroxynitrite decay in the presence of the compound is compared to the rate in its absence to determine the scavenging activity.

2. Cellular Assay for Inhibition of Oxidative Stress

- Objective: To assess the ability of the compound to protect cells from oxidative stress-induced damage.
- Methodology:
 - A relevant cell line (e.g., neuronal cells, macrophages) is cultured.
 - Cells are pre-incubated with various concentrations of the test compound.

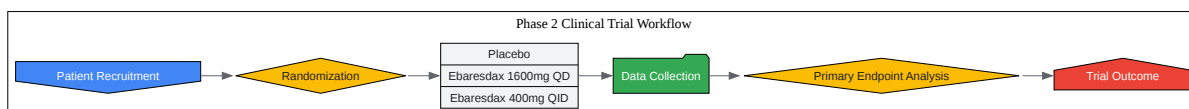
- Oxidative stress is induced by adding a pro-oxidant agent (e.g., hydrogen peroxide, SIN-1).
- Cell viability is assessed using a standard assay (e.g., MTT, LDH release).
- Intracellular ROS/RNS levels can be measured using fluorescent probes (e.g., DCFDA, DHR 123).
- The protective effect of the compound is determined by the increase in cell viability and reduction in intracellular ROS/RNS levels compared to untreated, stressed cells.

Visualizations



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Caption: Proposed mechanism of action of **Ebaresdax** in modulating pain signaling.



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Caption: High-level workflow of the **Ebaresdax** Phase 2 clinical trial.

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